molecular formula C14H12N4S2 B2876133 2-Methyl-4-(((6-(pyridin-3-yl)pyridazin-3-yl)thio)methyl)thiazole CAS No. 1207036-05-2

2-Methyl-4-(((6-(pyridin-3-yl)pyridazin-3-yl)thio)methyl)thiazole

Cat. No.: B2876133
CAS No.: 1207036-05-2
M. Wt: 300.4
InChI Key: IKPJFDJVUMLLNA-UHFFFAOYSA-N
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Description

Thiazoles, which include a thiazole ring as part of their structure, are known to exhibit diverse biological activities . They have been used in the design of structures in medicinal chemistry due to their wide range of pharmacological activities .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized using various methods. For instance, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives have been synthesized using trimethylamine and magnesium oxide nanoparticles .

Scientific Research Applications

Antibacterial Activity and Mechanism

Research has indicated the potential of thiazole derivatives in antibacterial applications. For instance, various thiazole compounds have demonstrated significant antibacterial activities against strains like Xanthomonas oryzae pv. oryzae. One study found that a thiazole compound exhibited an inhibitory effect superior to commercial agents, hinting at the potential for developing new antibacterial agents based on thiazole structures (Song et al., 2017).

Structural Characterization and Polymorphism

The structural characterization of thiazole derivatives, including polymorphic forms, provides insight into their diverse intermolecular interactions and properties. Such studies lay the groundwork for understanding how these compounds can be utilized in various scientific applications, ranging from material science to drug design (Böck et al., 2020).

Molecular Docking and Screening

Thiazole derivatives have been explored for their potential interactions with biological targets through molecular docking studies. This research avenue is crucial for identifying promising compounds for further development in therapeutic and other bioactive applications. The evaluation of these compounds' antimicrobial and antioxidant activities is a key step in their potential application in healthcare and disease prevention (Flefel et al., 2018).

Antiviral Activities

Thiazole compounds have also been investigated for their antiviral properties, with some showing promising activity against viruses like HSV1 and HAV-MBB. This research direction could lead to the development of new antiviral drugs with thiazole as the core structure, providing a new arsenal in the fight against viral infections (Attaby et al., 2006).

Catalytic Applications

The catalytic properties of thiazole compounds, particularly in oxidation reactions, have been explored, suggesting their potential use in industrial and synthetic chemistry applications. This area of research opens up possibilities for more efficient and environmentally friendly chemical processes (Ghorbanloo et al., 2017).

Antioxidant Properties

Recent studies have synthesized novel thiazole derivatives with potential antioxidant activities. These compounds could play a crucial role in combating oxidative stress-related diseases, highlighting the importance of thiazole structures in medicinal chemistry and pharmacology (Kaddouri et al., 2020).

Future Directions

The future directions for this compound could involve further studies to evaluate its biological activities and potential applications in medicinal chemistry. The synthesis of novel heterocyclic compounds with potential biological activities is an important component of medicinal chemistry and chemical biology .

Properties

IUPAC Name

2-methyl-4-[(6-pyridin-3-ylpyridazin-3-yl)sulfanylmethyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4S2/c1-10-16-12(8-19-10)9-20-14-5-4-13(17-18-14)11-3-2-6-15-7-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKPJFDJVUMLLNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CSC2=NN=C(C=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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